

starting materials for 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone synthesis

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Compound of Interest

Compound Name: 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

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Synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis of **1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone**, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the aldose reductase inhibitor, Ranirestat. This document provides a detailed examination of the synthetic pathway, encompassing experimental protocols and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Core Synthetic Strategy

The most prevalent and efficient synthesis of **1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone** is a three-step process commencing with the commercially available starting material, 4-hydroxy-3-methoxyacetophenone (acetovanillone). The synthesis involves:

- Benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone.

- Nitration of the resulting 4-benzyloxy-3-methoxyacetophenone at the position ortho to the activating methoxy group.
- Reduction of the nitro group to the corresponding primary amine to yield the final product.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for clarity and reproducibility.

Step 1: Synthesis of 4-Benzyl-3-methoxyacetophenone

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone as a benzyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

To a solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in N,N-dimethylformamide (DMF), potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to 40°C and stirred overnight. After completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The precipitated solid product is collected by filtration, washed with water, and dried to afford 4-benzyloxy-3-methoxyacetophenone.

Parameter	Value	Reference
Starting Material	4-hydroxy-3-methoxyacetophenone	Commercially Available
Reagents	Benzyl bromide, Potassium carbonate	Commercially Available
Solvent	N,N-dimethylformamide (DMF)	Commercially Available
Reaction Temperature	40°C	Internal Data
Reaction Time	Overnight	Internal Data
Yield	99%	Internal Data

Step 2: Synthesis of 1-(4-(Benzylxy)-5-methoxy-2-nitrophenyl)ethanone

The second step is the regioselective nitration of the electron-rich aromatic ring of 4-benzylxy-3-methoxyacetophenone. The directing effects of the benzylxy and methoxy groups favor nitration at the C2 position.

Experimental Protocol:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, 4-benzylxy-3-methoxyacetophenone (1 equivalent) is dissolved in concentrated sulfuric acid at 0-5°C. A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) is added dropwise, maintaining the temperature between 0°C and 5°C. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried to yield 1-(4-(benzylxy)-5-methoxy-2-nitrophenyl)ethanone.

Parameter	Value	Reference
Starting Material	4-benzyloxy-3-methoxyacetophenone	Synthesized in Step 1
Reagents	Concentrated Nitric Acid, Concentrated Sulfuric Acid	Commercially Available
Reaction Temperature	0-5°C	[1]
Reaction Time	Monitored by TLC	[1]
Purification	Recrystallization from ethanol	[2]

Step 3: Synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

The final step is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation being a common and clean method. An alternative and frequently used laboratory-scale method involves the use of tin(II) chloride.

Experimental Protocol (Catalytic Hydrogenation):

In a suitable hydrogenation vessel, 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (1 equivalent) is dissolved in ethanol. A catalytic amount of Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is added. The vessel is then placed under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and the reaction is stirred at room temperature until the consumption of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford **1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone**.

Experimental Protocol (Tin(II) Chloride Reduction):

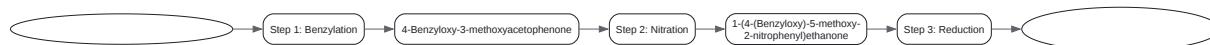
In a round-bottom flask, 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (1 equivalent) is dissolved in ethanol or a mixture of ethanol and ethyl acetate. A solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4-5 equivalents) in concentrated hydrochloric acid is added. The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is

complete as monitored by TLC. After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide or ammonium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Parameter	Value (Catalytic Hydrogenation)	Value (SnCl ₂ Reduction)	Reference
Starting Material	1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone	1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone	Synthesized in Step 2
Reagents	H ₂ , Pt/C or Pd/C	SnCl ₂ ·2H ₂ O, Concentrated HCl	[3]
Solvent	Ethanol	Ethanol / Ethyl Acetate	[3]
Reaction Temperature	Room Temperature	Room Temperature to Reflux	[3]
Purity	97%	Not Specified	[4]

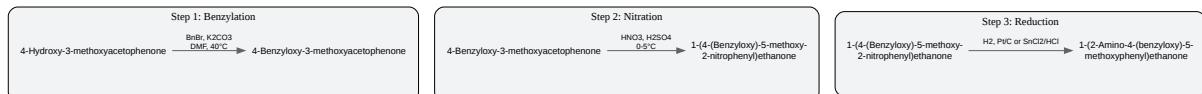
Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow and the chemical transformation pathway for the synthesis of **1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone**.



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Caption: Overall workflow for the synthesis of **1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone**.

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Caption: Chemical reaction pathway for the synthesis.

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